Cas no 749916-06-1 (1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one)

1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and a chlorophenyl group via a sulfanyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the oxadiazole and thiophene rings enhances its potential as a bioactive scaffold, particularly in the development of antimicrobial, antifungal, or antitumor agents. The chlorophenyl group further contributes to its stability and reactivity, facilitating selective modifications. Its well-defined molecular architecture allows for precise structure-activity relationship studies, supporting applications in medicinal chemistry and material science.
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one structure
749916-06-1 structure
Product name:1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
CAS No:749916-06-1
MF:C14H9ClN2O2S2
MW:336.816459417343
CID:5437038
PubChem ID:3918539

1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS001074099
    • 1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
    • 1-(4-chlorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
    • Z54133377
    • 749916-06-1
    • F3186-0021
    • 1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
    • 1-(4-chlorophenyl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
    • STK807974
    • 1-(4-Chlorophenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
    • Inchi: 1S/C14H9ClN2O2S2/c15-10-5-3-9(4-6-10)11(18)8-21-14-17-16-13(19-14)12-2-1-7-20-12/h1-7H,8H2
    • InChI Key: LMFGBUFNPFZBAO-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(Cl)C=C1)CSC1=NN=C(C2SC=CC=2)O1

Computed Properties

  • Exact Mass: 335.9793976g/mol
  • Monoisotopic Mass: 335.9793976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 534.0±58.0 °C(Predicted)
  • pka: -6.45±0.33(Predicted)

1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3186-0021-2mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3186-0021-4mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3186-0021-5mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3186-0021-25mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3186-0021-10μmol
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3186-0021-5μmol
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3186-0021-50mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3186-0021-10mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3186-0021-15mg
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3186-0021-2μmol
1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
749916-06-1 90%+
2μl
$57.0 2023-04-27

1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one Related Literature

Additional information on 1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Research Brief on 1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS: 749916-06-1)

1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (CAS: 749916-06-1) is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural motif combining a chlorophenyl group, a thiophene-substituted 1,3,4-oxadiazole ring, and a sulfanyl linker, which may contribute to its biological activity. Recent studies have explored its pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound against a panel of kinases implicated in inflammatory diseases. The compound demonstrated selective inhibition of p38 MAP kinase with an IC50 of 0.87 μM, suggesting potential as an anti-inflammatory agent. Molecular docking studies revealed that the thiophene-oxadiazole moiety plays a crucial role in binding to the ATP pocket of the kinase, while the chlorophenyl group contributes to hydrophobic interactions.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the antimicrobial properties of 749916-06-1 were evaluated against drug-resistant bacterial strains. The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. Structure-activity relationship (SAR) analysis indicated that the sulfanyl linkage between the ethanone and oxadiazole rings is essential for maintaining antibacterial potency.

The synthetic route to 749916-06-1 has been optimized in recent work published in Organic Process Research & Development. A novel one-pot procedure was developed, starting from 4-chlorophenacyl bromide and 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol, achieving an overall yield of 78% with improved purity (>99% by HPLC). This advancement addresses previous challenges in the scalability of this compound's production, making it more accessible for further pharmacological evaluation.

Current research directions include exploring the compound's potential in cancer therapy. Preliminary in vitro studies suggest that 749916-06-1 may induce apoptosis in certain cancer cell lines through modulation of reactive oxygen species (ROS) levels. However, comprehensive toxicology studies are still needed to evaluate its safety profile before clinical translation.

In conclusion, 1-(4-chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one represents a promising scaffold for drug development, with demonstrated activity in multiple therapeutic areas. Future research should focus on elucidating its precise mechanism of action and optimizing its pharmacokinetic properties for potential clinical applications.

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